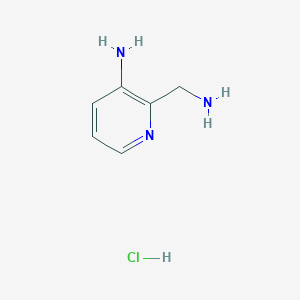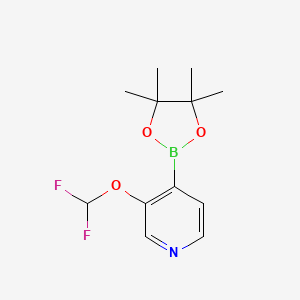
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that is sensitive to heat and friction, making it a useful but potentially hazardous chemical in industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide can be synthesized through the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process often includes steps such as purification and stabilization to produce a high-purity product suitable for use in various applications.
化学反応の分析
Types of Reactions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. Common reagents used in reactions involving this compound include solvents like benzene and catalysts that can facilitate the generation of free radicals.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
科学的研究の応用
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a radical initiator in the polymerization of various monomers, leading to the production of polymers with specific properties. Additionally, it is employed in the synthesis of other organic compounds and in studies related to radical chemistry.
作用機序
The mechanism of action of Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then initiate chain reactions, leading to the formation of polymers or other chemical products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the radicals with monomers or other reactive species.
類似化合物との比較
Similar Compounds:
- Benzoyl Peroxide
- Di-tert-butyl Peroxide
- Acetyl Peroxide
Comparison: Compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide, Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is unique due to its specific chlorine substitutions, which can influence its reactivity and the properties of the resulting polymers. The presence of chlorine atoms can affect the stability and decomposition behavior of the compound, making it suitable for specific applications where controlled radical generation is required.
特性
分子式 |
C14H2Cl8O4 |
|---|---|
分子量 |
517.8 g/mol |
IUPAC名 |
(2,3,4,5-tetrachlorobenzoyl) 2,3,4,5-tetrachlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H2Cl8O4/c15-5-1-3(7(17)11(21)9(5)19)13(23)25-26-14(24)4-2-6(16)10(20)12(22)8(4)18/h1-2H |
InChIキー |
ZRPIJDHHDWNUIN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OOC(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/no-structure.png)

![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)




